1-(Methylamino)pentan-2-ol
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Overview
Description
1-(Methylamino)pentan-2-ol is an organic compound with the molecular formula C6H15NO It is a secondary amine and alcohol, characterized by the presence of a methylamino group attached to the second carbon of a pentanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Methylamino)pentan-2-ol can be synthesized through several methods. One common approach involves the reaction of 2-pentanone with methylamine under reductive amination conditions. This process typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation and advanced catalytic systems can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Methylamino)pentan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products Formed:
Oxidation: Formation of 1-(Methylamino)pentan-2-one or 1-(Methylamino)pentanoic acid.
Reduction: Formation of 1-(Methylamino)pentane.
Substitution: Formation of 1-(Methylamino)-2-chloropentane or 1-(Methylamino)-2-bromopentane.
Scientific Research Applications
1-(Methylamino)pentan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism by which 1-(Methylamino)pentan-2-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds, while the methylamino group can participate in nucleophilic and electrophilic reactions. These interactions can modulate biochemical pathways and influence cellular functions.
Comparison with Similar Compounds
1-(Methylamino)pentan-2-ol can be compared with other similar compounds such as:
2-Amino-1-pentanol: Similar structure but with an amino group instead of a methylamino group.
1-(Dimethylamino)pentan-2-ol: Contains an additional methyl group on the nitrogen atom.
1-(Ethylamino)pentan-2-ol: Contains an ethyl group instead of a methyl group on the nitrogen atom.
Properties
IUPAC Name |
1-(methylamino)pentan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-3-4-6(8)5-7-2/h6-8H,3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVMWPLPHMKCGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CNC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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